4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound featuring a pyrazine ring, an azetidine ring, and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, followed by the formation of the azetidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine or azetidine rings.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace hydrogen atoms on the aromatic ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield primary amines, and substitution may yield various substituted aromatic compounds .
Scientific Research Applications
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: These compounds share the pyrazine ring and have similar chemical properties.
Azetidine derivatives: These compounds share the azetidine ring and are used in similar applications.
Benzonitrile derivatives: These compounds share the benzonitrile group and are used in various chemical reactions.
Uniqueness
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is unique due to the combination of its three distinct functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-7-11-1-3-12(4-2-11)15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTMQJPWNGJLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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